molecular formula C16H24N2O3 B12077145 Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12077145
M. Wt: 292.37 g/mol
InChI Key: UAVMHTHHEQOTLX-UHFFFAOYSA-N
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Description

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used as building blocks for drug development due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with ethylaminooxy compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a cholinesterase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as cholinesterase enzymes. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the nervous system. This mechanism is similar to that of other cholinesterase inhibitors used in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is unique due to its ethylaminooxy functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

benzyl 4-(ethylaminooxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3

InChI Key

UAVMHTHHEQOTLX-UHFFFAOYSA-N

Canonical SMILES

CCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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